Ethyl cyclopentylideneacetate
Description
Significance as a Versatile Building Block in Complex Molecule Construction
The strategic placement of functional groups in ethyl cyclopentylideneacetate allows it to participate in a variety of chemical transformations, rendering it a highly useful intermediate in the synthesis of complex molecules, including natural products and their analogues, as well as novel heterocyclic systems.
Researchers have utilized this compound as a starting material for constructing intricate molecular scaffolds. For instance, it has been employed in the synthesis of novel derivatives of shikonin (B1681659), a naturally occurring naphthoquinone with established biological activities. wikipedia.org In these syntheses, the cyclopentylideneacetic acid, derived from its ethyl ester, is used to modify the shikonin structure, demonstrating the utility of the cyclopentylidene scaffold in creating new bioactive compounds. wikipedia.org
Another significant application is in the synthesis of spirocyclic α-proline building blocks, which are of interest in drug discovery. wiley.com However, challenges have been noted in its reactivity for certain applications; for example, attempts to use ethyl 2-cyclopentylideneacetate in reactions to form specific spirocyclic pyrrolidone frameworks have been unsuccessful, highlighting the nuanced reactivity of this building block. wiley.comchemrxiv.org
Furthermore, the reactivity of the α,β-unsaturated system in this compound and its derivatives makes it a valuable precursor for various heterocyclic compounds. The reaction of its related derivative, ethyl 2-cyano-2-cyclopentylideneacetate, with various reagents has been shown to produce a range of pyrazole, thiophene (B33073), and pyridazine (B1198779) derivatives. rsc.orgrsc.orggoogle.com These heterocyclic systems are core components of many pharmaceuticals. For example, the condensation of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate with cyclopentanone (B42830) yields ethyl 2-(1H-benzo[d]imidazol-2-yl)-2-cyclopentylideneacetate, a precursor to further heterocyclic modifications. researchgate.net
The compound also serves as a key intermediate in the synthesis of five-membered ring analogues of shikimic acid. thieme-connect.com These analogues are of interest for studying the shikimate-chorismate pathway, which is a target for the development of herbicides and antibiotics. thieme-connect.com The synthesis involves creating trihydroxy-substituted versions of the cyclopentylideneacetate structure. acs.org
Table 1: Applications of this compound in Complex Molecule Synthesis
| Target Molecule Class | Role of this compound | Research Context |
|---|---|---|
| Shikonin Derivatives | Serves as a precursor to cyclopentylideneacetic acid, which is used to acylate the shikonin core. wikipedia.org | To synthesize novel shikonin derivatives to investigate their cytotoxic potential against melanoma cell lines. wikipedia.org |
| Heterocyclic Compounds | The related derivative, ethyl 2-cyano-2-cyclopentylideneacetate, is a starting material for pyrazole, thiophene, and pyridazine derivatives. rsc.orggoogle.com | Development of new heterocyclic compounds with potential antitumor activities. rsc.org |
| Shikimic Acid Analogues | Used to construct the core five-membered ring structure of novel shikimic acid analogues. thieme-connect.com | Design and synthesis of ring-contracted analogues to study their interaction with enzymes in the shikimate pathway. thieme-connect.com |
| Spirocyclic α-Prolines | Investigated as a potential building block for spirocyclic proline derivatives. wiley.comchemrxiv.org | Synthesis of novel spirocyclic α-proline building blocks for applications in drug discovery. wiley.comchemrxiv.org |
Historical Development of Synthetic Utility and Early Research Contexts
The synthetic utility of this compound is intrinsically linked to the development of fundamental reactions in organic chemistry for the formation of carbon-carbon double bonds, particularly the creation of α,β-unsaturated esters.
One of the earliest and most fundamental methods for generating similar unsaturated systems is the Knoevenagel condensation , named after Emil Knoevenagel, whose work began in the 1890s. wikipedia.orgthermofisher.comorganicreactions.orgsigmaaldrich.comresearchgate.net This reaction involves the condensation of an aldehyde or ketone (like cyclopentanone) with a compound containing an active methylene (B1212753) group (such as ethyl acetoacetate) in the presence of a weak base catalyst like an amine. wikipedia.orgthermofisher.comsigmaaldrich.com The reaction proceeds via a nucleophilic addition followed by dehydration to yield the α,β-unsaturated product. wikipedia.orgresearchgate.net While not always the most direct route to this compound itself, the principles of the Knoevenagel condensation laid the groundwork for olefination chemistry.
A significant leap forward came with the development of the Wittig reaction in 1954, which uses phosphonium (B103445) ylides to convert ketones and aldehydes into alkenes. thieme-connect.com This discovery revolutionized olefin synthesis. Building upon this, the Horner-Wadsworth-Emmons (HWE) reaction , first reported by Leopold Horner in 1958 and further developed by William S. Wadsworth and William D. Emmons in 1961, became a preferred method for synthesizing α,β-unsaturated esters like this compound. wikipedia.orgthieme-connect.comnumberanalytics.comthieme-connect.com
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.orgthieme-connect.com This modification offers several advantages, including typically higher yields and, most notably, excellent stereoselectivity, predominantly forming the more stable (E)-alkene. wikipedia.orgorganic-chemistry.org A common procedure involves reacting cyclopentanone with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH). google.comnih.gov The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification compared to the phosphine (B1218219) oxide generated in the Wittig reaction. wikipedia.orgorganic-chemistry.org Due to its reliability and efficiency, the HWE reaction remains a cornerstone for the laboratory and industrial-scale synthesis of this compound and its analogues. numberanalytics.comthieme-connect.com
Table 2: Key Synthetic Routes to this compound and Related α,β-Unsaturated Esters
| Reaction Name | Historical Context | Key Reagents | Key Characteristics |
|---|---|---|---|
| Knoevenagel Condensation | Developed by Emil Knoevenagel in the 1890s. wikipedia.orgthermofisher.comorganicreactions.org | Aldehyde/Ketone, Active Methylene Compound, Weak Base (e.g., piperidine). wikipedia.org | A foundational method for C=C bond formation; proceeds via an aldol-type condensation followed by dehydration. wikipedia.orgresearchgate.net |
| Wittig Reaction | Discovered by Georg Wittig in 1954. thieme-connect.com | Aldehyde/Ketone, Phosphonium Ylide. | A landmark reaction for olefin synthesis; generates a phosphine oxide byproduct. thieme-connect.com |
| Horner-Wadsworth-Emmons (HWE) Reaction | Developed from the Wittig reaction by Horner (1958) and Wadsworth/Emmons (1961). wikipedia.orgthieme-connect.comnumberanalytics.comthieme-connect.com | Aldehyde/Ketone (e.g., Cyclopentanone), Phosphonate Ester (e.g., Triethyl phosphonoacetate), Base (e.g., NaH). google.comnih.gov | Highly efficient for α,β-unsaturated esters; typically shows high (E)-selectivity; water-soluble phosphate byproduct simplifies purification. wikipedia.orgorganic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyclopentylideneacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXWSOKUXUMWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172513 | |
| Record name | Ethyl cyclopentylideneacetate | |
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Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903-22-6 | |
| Record name | Acetic acid, 2-cyclopentylidene-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-22-6 | |
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| Record name | Ethyl cyclopentylideneacetate | |
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| Record name | Ethyl cyclopentylideneacetate | |
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| Record name | Ethyl cyclopentylideneacetate | |
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| Record name | ETHYL CYCLOPENTYLIDENEACETATE | |
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Chemical Transformations and Reactivity Profiles of Ethyl Cyclopentylideneacetate
Isomerization Studies
The position of the double bond in ethyl cyclopentylideneacetate is not fixed and can be shifted from the exocyclic (α,β-position relative to the carbonyl) to the more thermodynamically stable endocyclic (β,γ-position) configuration under certain conditions.
Regioselective C=C Double Bond Isomerization Pathways
The isomerization of this compound involves the migration of the carbon-carbon double bond from the exocyclic position to the endocyclic position. This transformation results in the formation of its β,γ-unsaturated isomer, ethyl 2-cyclopentenylacetate. This process is a common reactivity pathway for α,β-unsaturated esters where the β-substituent is part of a cycloalkyl ring, as the endocyclic olefin can be more stable. The isomerization can be promoted by acidic or basic conditions, where a proton is abstracted from the γ-position and subsequently added to the α-position, or through catalytic means. In some organocatalytic processes, this isomerization to the β,γ-unsaturated product has been observed, particularly when long reaction times are employed mit.edu.
Formation and Characterization of Cyclopentylideneacetic Acid and 2-Cyclopentenylacetic Acid Isomers
The isomerization is clearly demonstrated during the synthesis of related carboxylic acids. When this compound undergoes hydrolysis, a partial isomerization of the C=C double bond can occur mdpi.comresearchgate.net. This process leads to the formation of a mixture of two isomeric acids: cyclopentylideneacetic acid (the exocyclic isomer) and 2-cyclopentenylacetic acid (the endocyclic isomer) mdpi.comresearchgate.net. Research has shown that this isomerization can result in a mixture where the endocyclic isomer, 2-cyclopentenylacetic acid, is the major product mdpi.comresearchgate.net. In one documented synthesis, a 1:3 mixture of cyclopentylideneacetic acid and 2-cyclopentenylacetic acid was reported, highlighting the thermodynamic preference for the endocyclic double bond placement mdpi.comresearchgate.net.
| Isomer | Structure | Common Ratio |
| Cyclopentylideneacetic acid | Exocyclic C=C | 1 |
| 2-Cyclopentenylacetic acid | Endocyclic C=C | 3 |
Table 1: Isomeric products from the hydrolysis and partial isomerization of this compound, with reported ratios indicating the prevalence of the endocyclic isomer. mdpi.comresearchgate.net
Catalytic Systems for Controlled Olefin Isomerization
While specific catalytic systems for the controlled isomerization of this compound are not extensively detailed in the literature, the principles are well-established for α,β-unsaturated esters. All attempts to isomerize a related trihydroxy-substituted cyclopentylideneacetate to its cyclopentene (B43876) counterpart using various alkaline aqueous alcohol solutions were unsuccessful, suggesting that steric and electronic factors of other substituents can significantly influence the reaction's feasibility acs.org. However, acid-catalyzed isomerization has been shown to be effective in other contexts; for instance, treating ethyl (Z)-4-oxo-2-cyclopentenylideneacetate with concentrated HCl in chloroform (B151607) successfully yields the (E)-isomer acs.org. For related cyclopropene (B1174273) systems, rhodium(II) catalysts have been used to mediate rearrangements, which can sometimes lead to cyclopentylideneacetate derivatives, although this is highly dependent on the substituents lookchem.com.
Nucleophilic and Electrophilic Addition Reactions
The conjugated system in this compound makes it a target for both nucleophilic and electrophilic attacks, most notably at the β-carbon and the carbonyl group.
Conjugate Addition Reactions and Their Scope
This compound can function as a Michael acceptor in conjugate addition reactions scispace.com. However, its reactivity in this regard is influenced by the electronic properties of the cyclopentane (B165970) ring. In one study, attempts to react this compound with an aminomalonic ester derivative in a Michael addition failed, with researchers recovering the starting materials chemrxiv.org. This lack of reactivity was attributed to the reduced electrophilicity of the conjugated double bond, a result of the electron-donating nature of the cyclopentane ring compared to smaller, more strained ring systems chemrxiv.org. This finding indicates that the scope of conjugate additions to this compound may be limited to reactions involving highly reactive nucleophiles.
Reactions with Organometallic Reagents (e.g., Lithium Aluminum Hydride reduction)
This compound reacts readily with strong reducing agents like lithium aluminum hydride (LiAlH₄) sci-hub.se. This reaction selectively reduces the ester functional group to a primary alcohol without affecting the exocyclic double bond, yielding 2-cyclopentylideneethanol sci-hub.se. The reaction is typically performed at low temperatures to control reactivity and prevent side reactions sci-hub.se. This transformation is a standard method for converting α,β-unsaturated esters into their corresponding allylic alcohols.
| Reagent | Solvent | Temperature | Product | Yield | Reference |
| Lithium Aluminum Hydride (LAH) | Dry Ether | -70°C to -20°C | 2-Cyclopentylideneethanol | Not explicitly stated, but part of a high-yield multi-step synthesis | sci-hub.se |
Table 2: Reduction of this compound with Lithium Aluminum Hydride. sci-hub.se
Cyclization and Rearrangement Reactions
This compound serves as a versatile substrate in a variety of cyclization and rearrangement reactions, enabling the construction of complex molecular architectures.
Intramolecular Pauson-Khand Reactions with this compound
The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.gov While initially developed as an intermolecular process, its intramolecular variant has become a key strategy for synthesizing fused and bridged ring systems. wikipedia.orgnih.gov In the context of this compound, the exocyclic double bond can participate as the alkene component in an intramolecular Pauson-Khand reaction (IPKR).
This reaction typically involves the synthesis of a precursor molecule where an enyne moiety is tethered to the cyclopentane ring. The reaction proceeds via the formation of a dicobalt hexacarbonyl alkyne complex, followed by coordination of the alkene (the cyclopentylidene group). wikipedia.org Subsequent migratory insertion of carbon monoxide and reductive elimination yields the final tricyclic cyclopentenone product. wikipedia.org The reaction conditions often require elevated temperatures, though the use of additives like N-methylmorpholine N-oxide (NMO) can facilitate the reaction under milder conditions by promoting the dissociation of CO ligands. wikipedia.org
Research has demonstrated the application of IPKR with substrates derived from this compound to create complex polycyclic frameworks. amazonaws.comnih.gov The reaction's efficiency and diastereoselectivity can be influenced by the nature of the substituents on the alkyne and the tether connecting the alkyne and the alkene. nih.gov
Table 1: Key Features of the Intramolecular Pauson-Khand Reaction
| Feature | Description |
| Reaction Type | [2+2+1] Cycloaddition |
| Reactants | Alkene, Alkyne, Carbon Monoxide |
| Product | α,β-Cyclopentenone |
| Catalyst/Promoter | Typically Cobalt Carbonyl Complexes (e.g., Co₂(CO)₈) |
| Key Intermediate | Metallacyclopentene complex |
| Application | Synthesis of fused and bridged polycyclic compounds |
Claisen Rearrangement Based Methodologies for Spiroannulation
The Claisen rearrangement is a thermally-driven pericyclic reaction that has been effectively utilized for the spiroannulation of a cyclopentane ring onto other cyclic systems, starting from derivatives of this compound. sci-hub.senih.gov A common strategy involves the reduction of this compound to the corresponding allylic alcohol, 2-cyclopentylideneethanol. sci-hub.se
This alcohol can then undergo a Claisen rearrangement with a suitable reagent, such as 2-methoxypropene, in the presence of a catalytic amount of acid or mercuric acetate (B1210297). sci-hub.se This rearrangement generates a γ,δ-unsaturated ketone. Subsequent ozonolytic cleavage of the terminal double bond in this ketone, followed by an intramolecular aldol (B89426) condensation of the resulting keto-aldehyde, leads to the formation of a spiroannulated cyclopentenone. sci-hub.se This methodology provides a robust route to spirocyclic sesquiterpenes like acorone (B159258). sci-hub.se
The yields of the spirocyclic products can be influenced by reaction conditions and the nature of the substrates. For instance, electron-withdrawing groups on the benzylidene portion of related substrates can decrease reactivity, necessitating higher reaction temperatures for the Claisen rearrangement step. nih.gov
Table 2: Claisen Rearrangement for Spiroannulation - Reaction Sequence
| Step | Transformation | Reagents/Conditions | Product Type |
| 1 | Reduction of Ester | Lithium aluminum hydride (LAH) in ether | Allylic alcohol |
| 2 | Claisen Rearrangement | 2-Methoxypropene, cat. acid or Hg(OAc)₂, heat | γ,δ-Unsaturated ketone |
| 3 | Oxidative Cleavage | O₃, then reductive work-up (e.g., PPh₃) | Keto-aldehyde |
| 4 | Intramolecular Aldol Condensation | Base or acid catalysis | Spiroannulated cyclopentenone |
Limitations and Challenges in Specific Reaction Manifolds (e.g., reduced electrophilicity in spirocyclic pyrrolidone synthesis)
Despite its utility, the reactivity of this compound is not without limitations. A notable challenge arises in the synthesis of certain spirocyclic systems, such as spirocyclic pyrrolidones. In attempts to synthesize these structures via a Michael addition of an aminomalonic ester derivative to this compound, the reaction often fails to proceed. chemrxiv.org
The primary reason for this lack of reactivity is attributed to the reduced electrophilicity of the conjugated double bond in this compound. chemrxiv.org The cyclopentyl group, being more electron-donating compared to smaller rings like cyclopropyl (B3062369) or cyclobutyl, increases the electron density of the double bond. This enhanced electron density deactivates the Michael acceptor, making it less susceptible to nucleophilic attack by the aminomalonic ester. chemrxiv.org Consequently, instead of the desired spirocyclic pyrrolidone product, only starting materials are recovered, sometimes with slight decomposition. chemrxiv.org This limitation necessitates the development of alternative synthetic routes to access such spiro-proline building blocks. chemrxiv.org
This challenge underscores the subtle electronic effects that can govern the feasibility of a synthetic transformation and highlights the need for careful consideration of substrate reactivity in the design of synthetic strategies.
Applications of Ethyl Cyclopentylideneacetate in Advanced Organic Synthesis
Precursor in Complex Spirocyclic System Construction
The cyclopentane (B165970) moiety of ethyl cyclopentylideneacetate makes it an ideal precursor for the synthesis of spirocycles, where one carbon atom is the single connection point between two rings. This structural motif is prevalent in many natural products, and methodologies for its efficient construction are highly sought after.
This compound has played a crucial role in the formal total synthesis of the spiro-sesquiterpenes, (-)-acorone and its diastereomer, isoacorone. sci-hub.se In a notable synthetic approach, this compound serves as the initial starting material. sci-hub.se The synthesis begins with the reduction of the ester group in this compound to its corresponding allylic alcohol, 2-cyclopentylideneethanol, using a reducing agent like lithium aluminum hydride (LiAlH4). sci-hub.se
This alcohol is then subjected to a Claisen rearrangement, which is a powerful carbon-carbon bond-forming reaction. sci-hub.se The subsequent ozonolytic cleavage of a terminal olefin and an intramolecular aldol (B89426) condensation of the resulting keto-aldehyde intermediate successfully generate the core spiro[4.5]decane ring system characteristic of the acorone (B159258) family. sci-hub.se This strategic sequence highlights the utility of this compound in providing the foundational cyclopentane ring for the elaboration of a complex natural product scaffold. sci-hub.se
| Step | Reactant/Intermediate | Key Reagent(s) | Product/Intermediate | Purpose |
| 1 | This compound | LiAlH4 | 2-Cyclopentylideneethanol | Reduction of ester to primary alcohol. sci-hub.se |
| 2 | 2-Cyclopentylideneethanol | 2-Methoxypropene, Hg(OAc)2 | 4,4-Substituted hex-5-en-2-one | Claisen rearrangement to form a key intermediate. sci-hub.se |
| 3 | 4,4-Substituted hex-5-en-2-one | O3, then Me2S | Keto-aldehyde | Ozonolytic cleavage of the terminal double bond. sci-hub.se |
| 4 | Keto-aldehyde | Base (e.g., KOH) | Spiroannulated compound | Intramolecular aldol condensation to form the spirocycle. sci-hub.se |
The synthetic strategy employed in the formal total synthesis of acorone also serves as a broader demonstration of a novel methodology for spiroannulation. sci-hub.se The key transformation is a Claisen rearrangement-based approach that allows for the spiroannulation of a cyclopentane ring onto cyclic precursors. sci-hub.se The process involves converting this compound into an allylic alcohol, which then undergoes rearrangement to create a more complex acyclic ketone. sci-hub.se Subsequent cleavage and intramolecular cyclization (aldol condensation) furnish the desired spiroannulated cyclopentenone ring. sci-hub.se This method provides a convenient and efficient route for constructing spirocyclic systems, which are important structural motifs in medicinal and materials chemistry. sci-hub.se
Strategic Utility in Formal Total Synthesis of Natural Products (e.g., (-)-Acorone and Isoacorones)
Intermediate in the Synthesis of Biologically Active Compounds
Beyond its use in constructing carbocyclic systems, this compound is a valuable intermediate for synthesizing molecules with significant biological and pharmacological relevance. Its reactivity allows for its incorporation into a wide range of scaffolds designed to interact with biological targets.
This compound has been utilized in the synthesis of novel derivatives of Shikonin (B1681659), a natural naphthoquinone known for its broad pharmacological activities, including antitumor effects. nih.govresearchgate.net In this context, this compound is first hydrolyzed to cyclopentylideneacetic acid. nih.gov This carboxylic acid is then coupled to the side-chain hydroxyl group of the shikonin scaffold through an esterification reaction, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
This synthetic strategy is part of a larger effort to create a library of shikonin derivatives to investigate their structure-activity relationships and identify compounds with enhanced cytotoxicity against cancer cells. nih.govresearchgate.net Research has shown that while the naphthoquinone core is crucial for activity, modifications to the side chain can significantly influence the compound's potency. nih.gov For instance, certain synthesized shikonin esters have demonstrated strong growth-inhibitory activity against melanoma cell lines, inducing cell death through caspase-dependent apoptosis. nih.govresearchgate.net
| Parent Compound | Modifying Acid Precursor | Resulting Derivative Class | Biological Activity Investigated | Key Finding |
| Shikonin | Cyclopentylideneacetic Acid (from this compound) | Shikonin Esters | Antitumor / Cytotoxicity | Novel derivatives show significant growth-inhibitory activity against melanoma cells. nih.govresearchgate.net |
| Shikonin | Cyclopropylacetic Acid | Shikonin Esters | Antitumor / Cytotoxicity | The derivative, cyclopropylacetylshikonin, was identified as a highly active compound, inducing apoptosis and DNA damage in melanoma cells. nih.govresearchgate.net |
The chemical reactivity of this compound extends to its use in constructing a variety of heterocyclic systems, which are foundational scaffolds in medicinal chemistry. Research has demonstrated that an activated form of the compound, ethyl 2-(1H-benzo[d]imidazol-2-yl)-2-cyclopentylideneacetate, can serve as a versatile starting material for a series of heterocyclization reactions. researchgate.net
This benzimidazole-containing derivative can be reacted with various reagents to yield complex heterocyclic structures. For example:
Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazole derivatives.
Treatment with elemental sulfur and an appropriate amine can yield thiophene (B33073) derivatives through the Gewald reaction.
Multi-component reactions involving reagents like ethyl orthoformate and malononitrile (B47326) can produce substituted pyridine rings. researchgate.net
Condensation reactions with hydroxy-aldehydes or ketones can lead to the formation of coumarin (or related chromene) systems. researchgate.net
These synthesized heterocyclic compounds, incorporating the cyclopentylidene moiety, are often developed with the goal of evaluating them for potential antitumor activities. researchgate.net
While not a direct reported precursor in the synthesis of the specific drug Begacestat, the synthetic utility of this compound is relevant to the broader field of medicinal chemistry, including the development of gamma-secretase inhibitors. Gamma-secretase is an enzyme complex involved in the generation of amyloid-β peptides, which are implicated in Alzheimer's disease. nih.gov Inhibitors of this enzyme, such as Begacestat (GSI-953), are therefore of significant therapeutic interest. nih.gov
Begacestat is a complex thiophene sulfonamide derivative that was designed to selectively inhibit the cleavage of the amyloid precursor protein (APP) over the Notch receptor, a key challenge in the field to avoid side effects. nih.gov The discovery and synthesis of such highly specific and complex molecules rely on the principles of advanced organic synthesis, where versatile building blocks are used to construct novel molecular architectures. The research into shikonin derivatives, which utilized an acid derived from this compound, notably cites the discovery of Begacestat, indicating the interconnectedness of synthetic strategies across different therapeutic targets. nih.gov The ability to use reagents like this compound to build diverse scaffolds, including the thiophenes and other heterocycles mentioned previously, is fundamental to the type of exploratory synthesis required for discovering new drug candidates like Begacestat. researchgate.netdrugbank.com
Advanced Spectroscopic and Mechanistic Elucidation of Ethyl Cyclopentylideneacetate Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of ethyl cyclopentylideneacetate and its derivatives. It provides profound insights into the molecular framework, stereochemistry, and the dynamics of chemical transformations.
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the initial structural verification of this compound. The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. rsc.orgrsc.org For instance, the chemical shift of the vinyl proton is a key indicator of the electronic environment of the C=C double bond. rsc.org The coupling constants between adjacent protons offer valuable data for confirming the connectivity of the carbon skeleton.
A representative ¹H NMR data for this compound is presented in the interactive table below. rsc.orgrsc.org
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Vinylic H | 5.77 - 5.80 | s / t | 2.1 |
| OCH₂CH₃ | 4.12 - 4.15 | q | 7.08 - 7.5 |
| Allylic CH₂ | 2.74 - 2.79 | m / t | 6.72 |
| Allylic CH₂ | 2.41 - 2.44 | t | 6.84 - 7.2 |
| Cyclopentyl CH₂ | 1.59 - 1.80 | m | |
| OCH₂CH₃ | 1.24 - 1.27 | t | 7.08 - 7.2 |
s = singlet, t = triplet, q = quartet, m = multiplet
Similarly, ¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon framework. rsc.orgnih.gov The chemical shifts of the carbonyl carbon, the olefinic carbons, and the carbons of the cyclopentyl ring and ethyl group are distinct and allow for unambiguous assignment.
The geometry of the exocyclic double bond in this compound and its derivatives is a critical aspect of their stereochemistry. NMR techniques are pivotal in determining whether the E or Z isomer is formed during a reaction. The chemical shift of the vinyl proton and the allylic protons can be influenced by the spatial arrangement of the substituents around the double bond. For instance, in related systems, the geometry of the olefin has been determined by invoking a trans elimination mechanism. mit.edu
During chemical transformations, such as the synthesis of this compound via the Horner-Wadsworth-Emmons reaction, NMR is used to monitor the progress of the reaction. mdpi.com By taking spectra at different time intervals, the disappearance of starting materials and the appearance of the product can be tracked, allowing for the optimization of reaction conditions. mdpi.com
For more complex derivatives of this compound or in cases of spectral overlap in one-dimensional NMR, two-dimensional (2D) NMR techniques are employed. rsc.org
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to establish the connectivity of the proton network within the molecule. It is particularly useful for tracing the spin systems in the cyclopentyl ring and the ethyl group. rsc.org
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional structure and conformation of the molecule. rsc.org
TOCSY (Total Correlation Spectroscopy) : TOCSY is used to identify all protons within a spin system, even those that are not directly coupled. This can be advantageous in complex molecules with overlapping multiplets. rsc.org
In studies of related compounds, 2D NMR spectroscopy, including COSY, has been used to probe solution-state conformations. lookchem.comresearchgate.net For instance, the analysis of a homonuclear ¹H-¹H 2D spectrum can show a perfect correlation between neighboring protons. researchgate.net
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of nuclei. google.com An NOE is observed as a change in the intensity of one nucleus's resonance when another nearby nucleus is irradiated. This effect is distance-dependent, making it an excellent tool for confirming the position of substituents and elucidating stereochemistry. google.comscispace.com
For example, in the study of an imidazolinone derivative, an NOE study was crucial in confirming the position of the 5-one and 4,4-dimethyl substituents. google.com Similarly, for derivatives of this compound, NOE experiments can definitively establish the relative stereochemistry of substituents on the cyclopentyl ring and the geometry of the exocyclic double bond.
Two-Dimensional NMR Techniques (COSY, ROESY, TOCSY) for Elucidating Complex Connectivity and Conformational Analysis
Infrared (IR) Spectroscopy in Functional Group Analysis during Transformations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govgoogle.com For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the C=O stretch of the ester and the C=C stretch of the alkene. rsc.orgsemanticscholar.orgresearchgate.net
The table below summarizes the characteristic IR absorption frequencies for this compound. rsc.orgresearchgate.net
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (alkane) | 2980, 2933, 2856 |
| C=O stretch (ester) | 1715 |
| C=C stretch (alkene) | 1650 |
| C-O stretch | 1271, 1156 |
During chemical transformations, IR spectroscopy can be used to monitor the reaction by observing the appearance or disappearance of key functional group absorptions. For example, in the synthesis of this compound from cyclopentanone (B42830), the disappearance of the ketone C=O stretch (typically around 1740 cm⁻¹) and the appearance of the ester C=O and alkene C=C stretches would indicate the progress of the reaction. google.com
Mass Spectrometry for Reaction Pathway Interrogation and Intermediate Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. google.com It also provides valuable information about the structure of the molecule through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. google.com
In the context of reaction pathway interrogation, mass spectrometry is invaluable for identifying reaction intermediates and byproducts. mdpi.com For instance, in a multi-step synthesis involving this compound, MS can be used to confirm the structure of each intermediate. nih.gov Techniques like electrospray ionization (ESI) are particularly useful for analyzing reaction mixtures and identifying charged intermediates. rsc.orgambeed.com
For example, in the synthesis of novel shikonin (B1681659) derivatives, liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (LC-ESI-MS) was used to analyze the reaction products. mdpi.com Similarly, in the preparation of a spiro-naphthalene derivative, the intermediate methyl 2-(1-benzylcyclopentyl)-2-cyanoacetate was identified by its mass spectrum. nih.gov
Computational Chemistry and Theoretical Studies on Ethyl Cyclopentylideneacetate
Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT studies for energy profiles and transition states)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations allow for the determination of the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By elucidating these details, a comprehensive reaction mechanism can be constructed.
A key reaction involving α,β-unsaturated esters like ethyl cyclopentylideneacetate is the Michael addition. DFT studies can be employed to investigate the mechanism of this reaction, for instance, the addition of a nucleophile such as a dimethylcuprate. Calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger) to optimize the geometries of all species along the reaction coordinate.
The computed energy profile would reveal the activation energy barriers for each step, allowing for the identification of the rate-determining step. For example, in a conjugate addition, DFT can help distinguish between a direct 1,4-addition pathway and a 1,2-addition followed by rearrangement. The transition state structures provide a snapshot of the bond-forming and bond-breaking processes, offering a level of detail unattainable through experimental means alone.
Table 6.1.1: Hypothetical DFT-Calculated Thermodynamic and Kinetic Data for the Michael Addition of a Generic Nucleophile (Nu⁻) to this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (this compound + Nu⁻) | 0.0 | Separated reactants |
| Pre-reaction Complex | -5.2 | van der Waals complex |
| Transition State (TS1) | +12.5 | 1,4-addition transition state |
| Intermediate (Enolate) | -15.8 | Kinetically formed enolate |
| Transition State (TS2) | +5.7 | Protonation of the enolate |
| Product | -22.1 | Final 1,4-addition product |
Note: These values are illustrative and would be determined through specific DFT calculations.
Furthermore, DFT calculations can be used to understand the mechanism of other reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions used to synthesize this compound itself. By modeling the formation of the phosphorus ylide and its subsequent reaction with cyclopentanone (B42830), the stereochemical outcome (E/Z selectivity) can be predicted and rationalized based on the relative energies of the possible transition states.
Conformational Analysis and Molecular Dynamics Simulations of this compound and Its Derivatives
The three-dimensional shape and flexibility of a molecule are critical to its reactivity and interactions. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. While the cyclopentylidene ring introduces some rigidity, the ester group possesses rotational freedom around the C-C and C-O single bonds.
Quantum chemical calculations can be used to perform a systematic scan of the potential energy surface by rotating these bonds, leading to the identification of local and global energy minima. This provides a static picture of the preferred conformations.
For a more dynamic view, Molecular Dynamics (MD) simulations are employed. In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion. This provides a trajectory that reveals how the molecule moves and flexes at a given temperature. MD simulations are particularly useful for understanding the behavior of this compound in solution, where solvent interactions can influence its conformational preferences.
Table 6.2.1: Selected Torsional Angles and Their Relative Energies for this compound
| Torsion Angle (τ) | Atoms Involved | Angle (degrees) | Relative Energy (kcal/mol) |
| τ1 | O=C-C=C | 0 | 0.0 (s-trans) |
| τ1 | O=C-C=C | 180 | +2.5 (s-cis) |
| τ2 | C-O-CH₂-CH₃ | 180 | 0.0 (anti-periplanar) |
| τ2 | C-O-CH₂-CH₃ | 60 | +1.2 (gauche) |
Note: These values are illustrative examples derived from typical conformational analysis.
Prediction of Reactivity and Selectivity in Novel Reaction Architectures
Computational chemistry is a predictive tool that can guide the design of new reactions and synthetic strategies. For this compound, theoretical models can be used to predict its reactivity and selectivity in various transformations.
Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain reactivity. By calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the sites most susceptible to nucleophilic or electrophilic attack can be identified. For this compound, an α,β-unsaturated ester, the LUMO is expected to have a large coefficient on the β-carbon, predicting that this site will be the primary target for nucleophiles in conjugate addition reactions.
Table 6.3.1: Calculated Properties for Predicting Reactivity of this compound
| Property | Value (arbitrary units) | Interpretation |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Coefficient on β-carbon | 0.45 | Indicates high susceptibility to nucleophilic attack |
| LUMO Coefficient on carbonyl carbon | 0.25 | Indicates secondary site for nucleophilic attack |
| Mulliken Charge on β-carbon | +0.15 | Partial positive charge, attracting nucleophiles |
| Mulliken Charge on α-carbon | -0.20 | Partial negative charge |
Note: These values are for illustrative purposes to demonstrate the output of such calculations.
Beyond FMO theory, more sophisticated models can be used to predict the outcome of more complex reactions. For instance, in a Diels-Alder reaction where this compound acts as the dienophile, DFT calculations can predict the endo/exo selectivity by comparing the activation energies of the corresponding transition states. These calculations can also predict the regioselectivity when an unsymmetrical diene is used.
By computationally screening various reaction partners and conditions, chemists can prioritize experiments that are most likely to succeed, accelerating the discovery of new synthetic methodologies. nih.gov
Synthesis and Investigation of Ethyl Cyclopentylideneacetate Derivatives and Analogues
Alkylideneacetate Series: Comparative Synthetic and Reactivity Studies
The synthesis of α,β-unsaturated esters derived from cyclic ketones, such as ethyl alkylideneacetates, is a fundamental process in organic chemistry. A common and effective method for their preparation is the phosphonate (B1237965) carbanion procedure, also known as the Horner-Wadsworth-Emmons reaction. This method is often preferred over the Wittig reaction for preparing olefins that have an electron-withdrawing group, like an ester, attached to the double bond. orgsyn.org The reaction generally involves treating a phosphonate, such as triethyl phosphonoacetate, with a base to form a carbanion, which then reacts with a cyclic ketone (e.g., cyclobutanone, cyclopentanone (B42830), cyclohexanone) to yield the corresponding ethyl alkylideneacetate. orgsyn.org
| Compound | Typical Synthetic Method | Key Reactivity |
|---|---|---|
| Ethyl Cyclopropylideneacetate | Nickel-catalyzed cycloadditions | Serves as a three-carbon component in [4+3+2] and [3+2+2] cycloadditions to form medium-sized rings. nih.govnih.gov |
| Ethyl Cyclobutylideneacetate | Direct Esterification, Michael Addition | Undergoes typical ester and alkene reactions such as hydrolysis and electrophilic additions. smolecule.com |
| Ethyl Cyclohexylideneacetate | Phosphonate Carbanion Reaction (HWE) | Participates in hydrolysis, reduction, and can serve as an intermediate for more complex molecules. orgsyn.org |
Ethyl cyclopropylideneacetate is a valuable reagent in transition-metal-catalyzed cycloaddition reactions, which leverage the inherent ring strain of the cyclopropane (B1198618) moiety. It has been effectively used in nickel-catalyzed [3+2+2] and [4+3+2] cycloadditions. nih.govnih.gov In these reactions, ethyl cyclopropylideneacetate acts as a three-carbon synthon. For instance, its cocyclization with various alkynes in the presence of a Ni(0) catalyst system, such as Ni(cod)₂-PPh₃, leads to the formation of functionalized seven-membered rings (cycloheptadienes) in a highly selective manner. nih.govcapes.gov.br Similarly, its reaction with dienynes under nickel catalysis provides a synthetic route to nine-membered ring systems. nih.gov The unique reactivity of the cyclopropylidene group is essential for the success of these transformations. nih.gov
Ethyl cyclobutylideneacetate is an α,β-unsaturated ester featuring a four-membered ring. Its synthesis can be accomplished through several routes, including the direct esterification of cyclobutylidenepropanoic acid or via a Michael addition pathway where cyclobutylidene reacts with an acrylate. smolecule.com Like other compounds in this series, it possesses both an ester functional group and a reactive double bond. This structure allows it to undergo typical reactions such as hydrolysis of the ester under acidic or basic conditions and electrophilic addition reactions at the carbon-carbon double bond. smolecule.com Its structural features make it a building block in organic synthesis, with potential applications in the development of new materials or as an intermediate for biologically active molecules. smolecule.com
The synthesis of ethyl cyclohexylideneacetate is efficiently achieved using the phosphonate carbanion method (Horner-Wadsworth-Emmons reaction). orgsyn.org This procedure involves the reaction of cyclohexanone (B45756) with the anion of triethyl phosphonoacetate. orgsyn.org The reaction is broadly applicable and provides good yields. orgsyn.org Ethyl cyclohexylideneacetate is a versatile intermediate that undergoes several fundamental chemical reactions. The ester group can be hydrolyzed to yield cyclohexylideneacetic acid, and the double bond can be reduced. The conjugated system, composed of the cyclohexylidene group and the ester, allows it to participate in cycloaddition reactions like the Diels-Alder and Michael additions. vulcanchem.com It serves as a precursor in the synthesis of various organic compounds, including heterocyclic structures. vulcanchem.com
Ethyl Cyclobutylideneacetate
Cyano-Functionalized Derivatives: Ethyl 2-Cyano-2-cyclopentylideneacetate
Ethyl 2-cyano-2-cyclopentylideneacetate is a key derivative where a nitrile group is added to the α-carbon, significantly influencing its reactivity. This compound is a versatile intermediate, particularly for the synthesis of heterocyclic systems.
The primary method for synthesizing ethyl 2-cyano-2-cyclopentylideneacetate is the Knoevenagel condensation. mdpi.comwiley.com This reaction involves the condensation of a carbonyl compound, in this case cyclopentanone, with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686). mdpi.comwikipedia.org The reaction is typically base-catalyzed.
Modern, sustainable catalytic systems have been developed to improve the efficiency and environmental footprint of this transformation.
Aqueous DABCO Catalysis : 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective organocatalyst for the Knoevenagel condensation in aqueous media. tubitak.gov.tr The reaction between cyclopentanone and ethyl cyanoacetate proceeds rapidly at room temperature in the presence of catalytic amounts of DABCO, yielding ethyl 2-cyano-2-cyclopentylideneacetate in high yields within minutes. tubitak.gov.tr This method is advantageous due to its mild conditions, short reaction times, and use of water as a solvent. tubitak.gov.tr In some systems, the efficiency of DABCO catalysis is enhanced by using it in combination with a hydroxy ionic liquid promoter. rsc.orgscispace.comnih.gov
Photo-activated Carbon Dot Catalysis : A novel and eco-friendly approach utilizes carbon dots (CDs) derived from 5-hydroxymethylfurfural (B1680220) (5HMF) as photocatalysts. mdpi.comresearchgate.net The condensation of cyclopentanone and ethyl cyanoacetate occurs in an aqueous medium under UV (365 nm) irradiation without the need for traditional acid or base catalysts. mdpi.comnih.gov The HMF-CDs can be recovered and reused multiple times without a significant drop in catalytic activity, highlighting the sustainability of the protocol. mdpi.comuniroma1.it The reaction mechanism is believed to involve the generation of a superoxide (B77818) radical anion. researchgate.netnih.gov
| Catalyst System | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| DABCO | Water | Room Temperature | Rapid, high yield, environmentally friendly. | tubitak.gov.tr |
| Photo-activated Carbon Dots | Water | UV (365 nm) Irradiation | Sustainable, reusable catalyst, no acid/base needed. | mdpi.comuniroma1.it |
Ethyl 2-cyano-2-cyclopentylideneacetate is an excellent substrate for multicomponent reactions used in heterocyclic synthesis, most notably the Gewald reaction. tubitak.gov.trresearchgate.net The Gewald reaction is a one-pot synthesis that produces poly-substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org
Alternatively, the reaction can be performed in a stepwise manner where the Knoevenagel adduct, ethyl 2-cyano-2-cyclopentylideneacetate, is first isolated and then reacted with elemental sulfur and a base catalyst. tubitak.gov.trarkat-usa.org This subsequent reaction leads to the formation of a 2-aminothiophene derivative fused to the cyclopentane (B165970) ring. tubitak.gov.tr The versatility and mild conditions of the Gewald reaction make it a widely used method for accessing the 2-aminothiophene core, a scaffold found in many pharmaceutically important compounds. researchgate.netarkat-usa.orgsciforum.net
Physicochemical Parameter Analysis (e.g., Fsp3 character studies in drug design)
The physicochemical properties of ethyl cyclopentylideneacetate and its derivatives are crucial in determining their potential applications, particularly in fields like drug design. The fraction of sp3 hybridized carbons (Fsp3) is a key descriptor in medicinal chemistry, often correlating with improved solubility, reduced promiscuity, and better clinical outcomes.
For instance, the introduction of hydroxyl groups to the cyclopentane ring, as seen in the synthesis of five-membered ring analogues of shikimic acid, dramatically increases polarity and the potential for hydrogen bonding. acs.org These changes directly impact the molecule's interaction with biological targets and its pharmacokinetic profile.
Below is a table summarizing key physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₄O₂ nih.govnih.gov |
| Molecular Weight | 154.21 g/mol nih.govnih.gov |
| XLogP3-AA | 1.9 nih.gov |
| Boiling Point | 214.1ºC at 760 mmHg chemsrc.com |
| Density | 1.082 g/cm³ chemsrc.com |
| Flash Point | 100.5ºC chemsrc.com |
| Refractive Index | 1.544 chemsrc.com |
This table is interactive. Click on the headers to sort the data.
Substituted Ring Systems and Ester Variations: Impact on Synthetic Utility and Reactivity
The synthetic utility and reactivity of this compound are significantly influenced by substitutions on the cyclopentane ring and variations in the ester functionality. These modifications open avenues for creating a diverse range of derivatives with tailored properties for various applications, including the synthesis of complex molecules and biologically active compounds.
Substituted Ring Systems:
The introduction of substituents on the cyclopentane ring can alter the steric and electronic environment of the exocyclic double bond and the ester group, thereby affecting the molecule's reactivity.
Horner-Wadsworth-Emmons Reaction: The synthesis of cyclopentylideneacetic acid derivatives often employs the Horner-Wadsworth-Emmons reaction. nih.govmdpi.com This reaction is a cornerstone for creating the carbon-carbon double bond characteristic of this class of compounds.
Knoevenagel Condensation: Another key synthetic route is the Knoevenagel condensation, which has been successfully applied using various catalysts, including aqueous DABCO, for the efficient synthesis of α,β-unsaturated systems. scispace.com For example, the reaction of cyclopentanone with ethyl cyanoacetate yields ethyl 2-cyano-2-cyclopentylideneacetate. scispace.comwiley.comchemsrc.com
Isomerization: During the synthesis of cyclopentylideneacetic acid from its ethyl ester, partial isomerization of the C=C double bond can occur, leading to a mixture of cyclopentylideneacetic acid and 2-cyclopentenylacetic acid. nih.govmdpi.comresearchgate.net This highlights the influence of reaction conditions on the final product distribution.
Further Functionalization: The cyclopentane ring can be further functionalized to introduce various groups. For instance, the synthesis of shikonin (B1681659) derivatives involved the creation of cyclopentylideneacetic acid, which was then used in acylation reactions. nih.govmdpi.com
Ester Variations:
Modifying the ethyl ester group can impact the compound's reactivity in subsequent transformations and can be a handle for introducing different functionalities.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a common transformation in the synthesis of more complex derivatives. nih.govmdpi.com For example, cyclopentylideneacetic acid has been synthesized from this compound via hydrolysis with lithium hydroxide. nih.gov
Amidation: The ester can be converted to an amide. For instance, treatment of this compound with ammonia (B1221849) can produce the corresponding amide. google.com
Transesterification and Other Ester-Based Reactions: While not extensively detailed in the provided context, standard ester manipulations like transesterification could be employed to introduce different alkyl or aryl groups, thereby fine-tuning the molecule's properties.
Q & A
Q. What spectroscopic methods are recommended for characterizing Ethyl cyclopentylideneacetate, and how should data interpretation be approached?
this compound can be characterized using a combination of infrared (IR) spectroscopy , nuclear magnetic resonance (NMR) , and mass spectrometry (MS) .
- IR Spectroscopy : Focus on identifying carbonyl (C=O) and ester (C-O) functional groups. Compare experimental peaks (e.g., ~1740 cm⁻¹ for ester C=O) with computational predictions to validate assignments .
- NMR : Analyze H and C spectra to confirm the cyclopentylidene and ethyl ester moieties. Chemical shifts for α-hydrogens to the carbonyl group typically appear at δ 2.1–2.5 ppm, while ester methyl groups resonate at δ 1.2–1.4 ppm.
- MS : Use electron ionization (EI) to observe molecular ion peaks (e.g., m/z 170 for CHO) and fragmentation patterns. Cross-reference with databases for structural confirmation .
Q. What are the best practices for synthesizing this compound to ensure high yield and purity?
Synthesis typically involves esterification or cyclization reactions . Key steps include:
- Reagent Selection : Use anhydrous conditions and catalysts like sulfuric acid or p-toluenesulfonic acid for esterification.
- Purification : Employ fractional distillation (boiling point ~150–160°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (70–90°C) to minimize side reactions .
Q. How should researchers select analytical standards for quantifying this compound in complex mixtures?
Use certified reference materials (CRMs) with ≥99% purity, traceable to pharmacopeial standards (e.g., USP, PhEur). Calibrate HPLC or GC systems with these standards, and validate methods using spike-recovery experiments (80–120% recovery range). Ensure solvent compatibility (e.g., acetonitrile for HPLC) and column selection (C18 for reverse-phase HPLC) .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in Diels-Alder reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich dienophile behavior. Optimize transition-state geometries to determine activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics. Compare simulated rate constants with experimental data to refine models .
- Example : this compound’s strained cyclopentylidene group may enhance reactivity as a dienophile due to increased orbital overlap, which DFT can quantify .
Q. What strategies resolve contradictions in kinetic data from studies on this compound’s hydrolysis?
- Variable Control : Standardize pH, temperature, and solvent polarity across studies. For example, acidic hydrolysis (pH 2–4) may proceed via a different mechanism than alkaline conditions.
- Isotopic Labeling : Use deuterated water (DO) to track oxygen incorporation in hydrolysis products via O NMR or MS .
- Error Analysis : Apply statistical tools (e.g., ANOVA) to assess reproducibility and identify outlier datasets .
Q. How does molecular conformation influence this compound’s reactivity, and how can this be studied experimentally?
- X-ray Crystallography : Resolve crystal structures to identify preferred conformations (e.g., envelope vs. twist-boat cyclopentylidene rings) .
- Dynamic NMR : Measure coalescence temperatures for ring-flipping transitions to determine energy barriers. For example, low-temperature NMR (e.g., –60°C) can "freeze" conformers for analysis .
- Computational Validation : Compare experimental dihedral angles (e.g., 8–7–6–9 angle) with DFT-optimized geometries to correlate conformation with reactivity .
Methodological Considerations
- Reproducibility : Document reaction conditions (e.g., inert atmosphere, catalyst loading) and raw data (e.g., NMR integrals, chromatograms) in appendices .
- Data Contradictions : Use Bland-Altman plots or correlation matrices to reconcile discrepancies between spectroscopic and computational results .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and limitations (e.g., side reactions in cyclization) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
